Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid

Catalog No.
S3142146
CAS No.
269396-69-2
M.F
C24H22N2O4
M. Wt
402.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid

CAS Number

269396-69-2

Product Name

Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid

Molecular Formula

C24H22N2O4

Molecular Weight

402.45

InChI

InChI=1S/C24H22N2O4/c27-23(28)14-17(13-16-9-11-25-12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22H,13-15H2,(H,26,29)(H,27,28)/t17-/m1/s1

InChI Key

ZHEGVQVHZCLRTM-QGZVFWFLSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)CC(=O)O

Solubility

not available
  • Chiral Building Block for Peptides and Peptidomimetics

    Fmoc-R-(Dab(Py))OH is an Fmoc-protected derivative of (R)-Dab(Py). Fmoc (Fluorenylmethoxycarbonyl) is a protecting group commonly employed in solid-phase peptide synthesis (SPPS) . The R configuration denotes the stereochemistry at the third carbon of the molecule. This chiral (optically active) building block allows researchers to incorporate (R)-Dab(Py) into peptides with precise control over their three-dimensional structure, which can be crucial for biological activity . Peptidomimetics are molecules that mimic the structure and function of natural peptides but with improved properties such as increased stability or targeted activity .

  • Drug Discovery and Development

    Peptides containing (R)-Dab(Py) hold promise for therapeutic applications. By incorporating Fmoc-R-(Dab(Py))OH into peptide sequences, researchers can design and synthesize novel peptides for drug discovery. These peptides can be screened for specific biological activities, potentially leading to the development of new drugs . The pyridyl group (a six-membered aromatic ring containing nitrogen) present in (R)-Dab(Py) can contribute to interactions with biological targets, making it an attractive moiety for medicinal chemistry.

Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid is a synthetic compound characterized by its unique chemical structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a chiral amino acid backbone. The compound has the molecular formula C₂₄H₂₂N₂O₄ and a CAS number of 269396-69-2. Its structure features a pyridyl group, which enhances its interaction capabilities with biological targets, making it an important building block in peptide synthesis and medicinal chemistry .

Involving Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid include:

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid. This step is crucial for incorporating the amino acid into peptide chains during solid-phase peptide synthesis.
  • Coupling Reactions: The free amino group can react with carboxylic acids or activated esters to form peptide bonds. This reaction is fundamental in constructing peptides and peptidomimetics that possess specific biological activities .

Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid exhibits potential biological activities due to its structural features. The presence of the pyridyl group may enhance binding affinity to various biological receptors, making it a candidate for drug development. Research indicates that peptides incorporating this compound could mimic natural peptides while offering improved stability and specificity in therapeutic applications .

The synthesis of Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available (R)-3-aminobutyric acid.
  • Fmoc Protection: The amino group is protected using Fmoc chloride in the presence of a base, resulting in Fmoc-(R)-3-aminobutyric acid.
  • Pyridyl Substitution: A 4-pyridyl moiety is introduced through nucleophilic substitution or coupling reactions, leading to the final product.
  • Purification: The product is purified using techniques such as chromatography to achieve the desired purity for research applications .

Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid has diverse applications in:

  • Peptide Synthesis: As a building block in solid-phase peptide synthesis, it allows for the incorporation of specific functionalities into peptides.
  • Drug Discovery: Its structural properties make it suitable for developing new therapeutics targeting various diseases.
  • Biochemical Research: Used in studies investigating peptide interactions and modifications that enhance biological activity .

Studies on Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid focus on its interactions with biological systems:

  • Binding Affinity: Research indicates that peptides containing this compound may exhibit altered binding affinities compared to their non-modified counterparts, potentially enhancing therapeutic efficacy.
  • Cellular Uptake: The pyridyl group may facilitate improved cellular uptake, making it an attractive candidate for drug delivery systems .

Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid can be compared with several similar compounds based on their structures and applications:

Compound NameStructure FeaturesUnique Aspects
Fmoc-(R)-3-amino-butyric acidLacks the pyridyl groupSimpler structure, less interaction potential
Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acidStereoisomer of Fmoc-(R)Different biological activity due to stereochemistry
Fmoc-(R)-3-amino-5-(5-pyridyl)-valeric acidLonger carbon chain with a different pyridyl positionPotentially different pharmacokinetics

The uniqueness of Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid lies in its specific chiral configuration and the strategic placement of the pyridyl group, which enhances its utility in medicinal chemistry and peptide synthesis .

XLogP3

3.5

Dates

Modify: 2023-08-18

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